molecular formula C7H9ClFN B3042702 2-Fluorobenzylamine hydrochloride CAS No. 655-17-4

2-Fluorobenzylamine hydrochloride

Cat. No.: B3042702
CAS No.: 655-17-4
M. Wt: 161.6 g/mol
InChI Key: FDYYLISOEOBTFH-UHFFFAOYSA-N
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Description

2-Fluorobenzylamine hydrochloride is an organic compound with the molecular formula C7H9ClFN. It is a derivative of benzylamine where a fluorine atom is substituted at the second position of the benzene ring, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in pharmaceutical and chemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzylamine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with ammonia or an amine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The resulting 2-fluorobenzylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-fluorobenzaldehyde or 2-fluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-fluorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 2-Fluorobenzaldehyde, 2-Fluorobenzoic acid.

    Reduction: 2-Fluorobenzyl alcohol.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

2-Fluorobenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Fluorobenzylamine
  • 3-Fluorobenzylamine
  • 2-Chlorobenzylamine
  • 2-Bromobenzylamine

Comparison: 2-Fluorobenzylamine hydrochloride is unique due to the position of the fluorine atom on the benzene ring, which influences its reactivity and binding properties. Compared to 4-fluorobenzylamine and 3-fluorobenzylamine, the ortho position of the fluorine atom in this compound provides distinct steric and electronic effects, making it a valuable compound in specific chemical and biological applications.

Properties

IUPAC Name

(2-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYYLISOEOBTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-17-4
Record name Benzenemethanamine, 2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzylamine hydrochloride
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2-Fluorobenzylamine hydrochloride
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2-Fluorobenzylamine hydrochloride
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2-Fluorobenzylamine hydrochloride
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2-Fluorobenzylamine hydrochloride
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2-Fluorobenzylamine hydrochloride

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